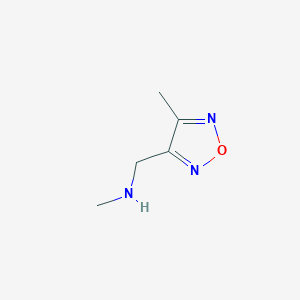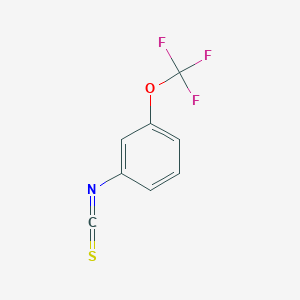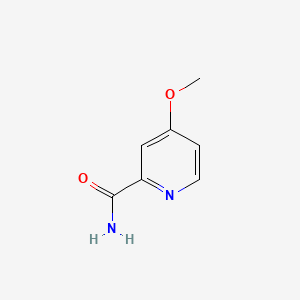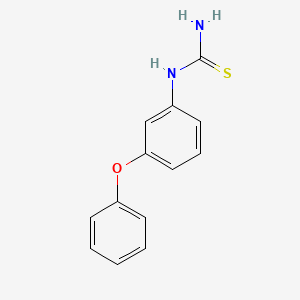
4-メチルベンジドリルクロライド
概要
説明
4-Methylbenzhydryl chloride is a chemical compound used for the attachment of amines, alcohols, sulfamates, thiols, and phenols using the Fmoc strategy .
Synthesis Analysis
The 4-Methylbenzhydryl chloride resin is a more acid labile resin than the benzhydryl chloride resin . The carbocation formed during the cleavage reaction is less stable than the Merrifield resin but more stable than the trityl chloride resin .Molecular Structure Analysis
The molecular formula of 4-Methylbenzhydryl chloride is C14H13Cl . The molecular weight is 216.70 g/mol . The InChIKey is RRNSKPOVJIKVNB-UHFFFAOYSA-N .Chemical Reactions Analysis
The benzyhydryl chloride resins are used for the attachment of amines, alcohols, sulfamates, thiols, and phenols using the Fmoc strategy . These resins are an intermediate between the Merrifield resin and the trityl chloride resins in terms of acid lability .Physical And Chemical Properties Analysis
The molecular weight of 4-Methylbenzhydryl chloride is 216.70 g/mol . It has a complexity of 176 . The compound is canonicalized .科学的研究の応用
固相ペプチド合成
4-メチルベンジドリルクロライド: は、ペプチド合成の分野で使用されています。 特に、アミン、アルコール、スルファメート、チオール、およびフェノールの結合のためのFmoc(9-フルオレニルメトキシカルボニル)固相ペプチド合成戦略で使用されます 。この化合物は、従来のメリフィールド樹脂よりも酸に不安定であるが、トリチルクロリド樹脂よりも安定な中間体樹脂として機能し、合成中の特定のペプチド鎖の安定性にとって重要なバランスを提供します。
バイオマス由来炭素質材料の調製
バイオマス由来炭素質材料の調製および官能化において、4-メチルベンジドリルクロライドは反応性中間体として役割を果たす可能性があります。これらの材料は、汚染制御、エネルギー貯蔵、および生体触媒において用途があります。 この化合物の反応性を活用することで、炭素質材料の表面特性を改変し、これらの用途における性能を向上させることができます 。
ビス(ベンジドリール)エーテルの合成
この化合物は、対称的なビス(ベンジドリール)エーテルの合成における重要な前駆体です。これらのエーテルは自然界に存在し、治療用途を含む重要な生物学的可能性を持っています。 4-メチルベンジドリルクロライドを用いたこれらのエーテルの無溶媒合成は、有機合成と医薬品化学におけるその重要性を強調しています 。
Safety and Hazards
作用機序
Target of Action
4-Methylbenzhydryl chloride, also known as 1-[chloro(phenyl)methyl]-4-methylbenzene, is primarily used in the field of peptide synthesis . Its primary targets are amines, alcohols, sulfamates, thiols, and phenols . These targets play crucial roles in various biochemical reactions, serving as building blocks for larger molecules or as catalysts for chemical reactions.
Mode of Action
The compound interacts with its targets through a process known as the Fmoc strategy . This strategy involves the attachment of the 4-Methylbenzhydryl chloride to the target molecules, facilitating their use in subsequent reactions . The carbocation formed during the cleavage reaction is less stable than the Merrifield resin but more stable than the trityl chloride resin .
Result of Action
The result of 4-Methylbenzhydryl chloride’s action is the facilitation of peptide synthesis . By attaching to amines, alcohols, sulfamates, thiols, and phenols, it enables these molecules to participate in further reactions, contributing to the synthesis of larger peptide chains .
生化学分析
Biochemical Properties
4-Methylbenzhydryl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other biomolecules. It interacts with enzymes such as proteases and transferases, facilitating the attachment of amines, alcohols, sulfamates, thiols, and phenols. These interactions are crucial for the formation of stable intermediates during the synthesis process .
Cellular Effects
4-Methylbenzhydryl chloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of specific signaling proteins, leading to changes in cellular responses and metabolic pathways .
Molecular Mechanism
The mechanism of action of 4-Methylbenzhydryl chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms covalent bonds with target molecules, leading to the formation of stable intermediates. This process can inhibit or activate enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbenzhydryl chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylbenzhydryl chloride remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Methylbenzhydryl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
4-Methylbenzhydryl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, 4-Methylbenzhydryl chloride is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Methylbenzhydryl chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .
特性
IUPAC Name |
1-[chloro(phenyl)methyl]-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSKPOVJIKVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405110 | |
| Record name | 4-Methylbenzhydryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
779-14-6 | |
| Record name | 4-Methylbenzhydryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



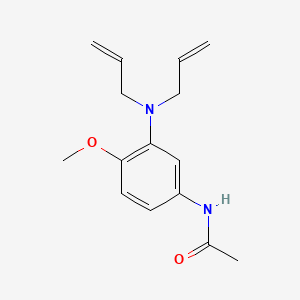
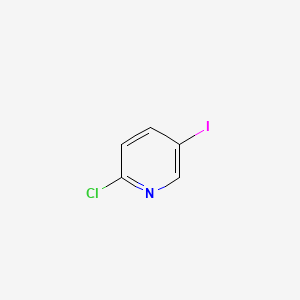
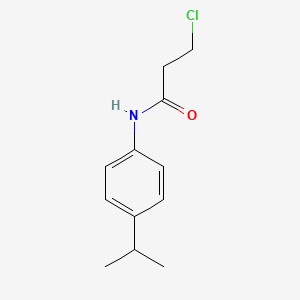

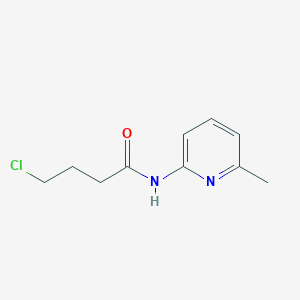

![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)
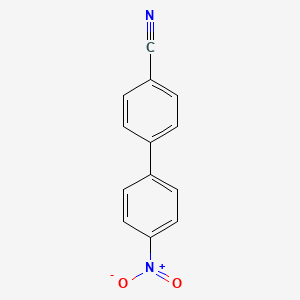
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
